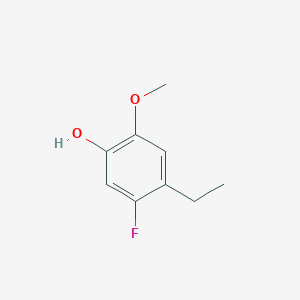
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of ethanimidamide, featuring a piperidine ring substituted with a methyl group and a hydroxy group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide typically involves the reaction of 1-methylpiperidine with ethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydroxylamine to introduce the hydroxy group, yielding the final compound.
Industrial Production Methods
Industrial production of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanone.
Reduction: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanamine.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(4-Ethylpiperidin-1-yl)ethanamine
- 1-Methyl-4-piperidinamine
Uniqueness
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is unique due to the presence of both a hydroxy group and an imidamide group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
1217885-76-1 |
|---|---|
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
Clé InChI |
OZOVEEGYIBBXPG-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)CC(=NO)N |
SMILES isomérique |
CN1CCC(CC1)C/C(=N/O)/N |
SMILES canonique |
CN1CCC(CC1)CC(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)




![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)


